2-Fluoro-5-methylbenzyl alcohol
Overview
Description
2-Fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . It is also known by its IUPAC name, (2-fluoro-5-methylphenyl)methanol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl alcohol structure, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It is known that alcohols generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols are known to act as both a gaba agonist and a glutamate n-methyl-d-aspartate (nmda) receptor antagonist . They also facilitate dopamine release from the nucleus accumbens .
Biochemical Pathways
Alcohols in general are known to affect gabaergic and glutamatergic systems . Chronic exposure to alcohol can lead to downregulation of GABAergic and upregulation of NMDA glutamatergic systems .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Alcohols in general can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to alcohol can cause persistent structural and functional changes in the brain .
Action Environment
It is known that the compound is stable at ambient temperature .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidation and dehydration reactions, which are common in cellular metabolism . The compound’s interaction with enzymes such as cytochrome P450 and fluorinase is noteworthy. Cytochrome P450 enzymes are involved in the oxidation of organic substances, while fluorinase catalyzes the formation of carbon-fluorine bonds, which is crucial for the synthesis of fluorinated compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the benzylic position, leading to reactions such as free radical bromination and nucleophilic substitution . These reactions can alter the function of cells by modifying the structure of biomolecules involved in signaling pathways and gene expression. Additionally, the compound’s impact on cellular metabolism is evident through its participation in dehydration and oxidation reactions, which are essential for energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit or activate cytochrome P450 enzymes, affecting the oxidation of organic substances . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and dehydration reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in metabolic processes and interact with enzymes involved in oxidation and dehydration reactions .
Preparation Methods
2-Fluoro-5-methylbenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 2-fluoro-5-methylbenzaldehyde using lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O), followed by the addition of ethyl acetate (AcOEt) and aqueous sodium hydroxide (NaOH) . This multistep reaction yields the desired alcohol with high purity.
Chemical Reactions Analysis
2-Fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Scientific Research Applications
2-Fluoro-5-methylbenzyl alcohol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Fluoro-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
2-Fluorobenzyl alcohol: Lacks the methyl group, resulting in different reactivity and applications.
5-Methylbenzyl alcohol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
2-Fluoro-4-methylbenzyl alcohol: The position of the methyl group is different, leading to variations in its chemical behavior.
These comparisons highlight the unique combination of the fluorine and methyl groups in this compound, which contribute to its distinct chemical properties and applications.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSKKLMCXORGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496843 | |
Record name | (2-Fluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-30-6 | |
Record name | (2-Fluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-5-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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